molecular formula C11H17NO3S B14850609 N-(5-Tert-butyl-2-hydroxyphenyl)methanesulfonamide

N-(5-Tert-butyl-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B14850609
M. Wt: 243.32 g/mol
InChI Key: VXFSHHOHISJWBN-UHFFFAOYSA-N
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Description

N-(5-Tert-butyl-2-hydroxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a tert-butyl group and a hydroxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Tert-butyl-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 5-tert-butyl-2-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-tert-butyl-2-hydroxyaniline+methanesulfonyl chlorideThis compound+HCl\text{5-tert-butyl-2-hydroxyaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-tert-butyl-2-hydroxyaniline+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Tert-butyl-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 5-tert-butyl-2-hydroxybenzophenone.

    Reduction: Formation of 5-tert-butyl-2-hydroxyaniline.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-Tert-butyl-2-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Tert-butyl-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Tert-butyl-2-hydroxyphenyl)acetamide
  • N-(5-Tert-butyl-2-hydroxyphenyl)benzenesulfonamide
  • N-(5-Tert-butyl-2-hydroxyphenyl)thiourea

Uniqueness

N-(5-Tert-butyl-2-hydroxyphenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

N-(5-tert-butyl-2-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C11H17NO3S/c1-11(2,3)8-5-6-10(13)9(7-8)12-16(4,14)15/h5-7,12-13H,1-4H3

InChI Key

VXFSHHOHISJWBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)NS(=O)(=O)C

Origin of Product

United States

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